![molecular formula C10H15NO B13972573 4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol CAS No. 659736-74-0](/img/structure/B13972573.png)
4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- is a chemical compound with a unique structure that includes both an alkyne and an alcohol functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- typically involves the reaction of a suitable alkyne precursor with an alcohol under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- involves its interaction with specific molecular targets and pathways. The alkyne and alcohol functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
3-Butyn-1-ol: Another alkyne alcohol with similar reactivity but different structural properties.
2-Butyn-1-ol: Lacks the bicyclic structure, leading to different chemical behavior.
4-Pentyn-1-ol: Similar alkyne alcohol with a longer carbon chain.
Uniqueness
2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
659736-74-0 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-(1-methyl-3-azabicyclo[3.1.0]hexan-3-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C10H15NO/c1-10-6-9(10)7-11(8-10)4-2-3-5-12/h9,12H,4-8H2,1H3 |
InChI Key |
OJDWUJOKIQJPTI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1CN(C2)CC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


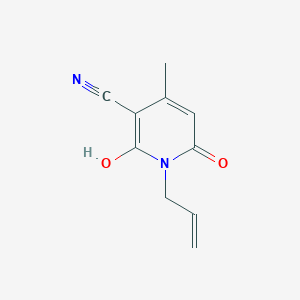
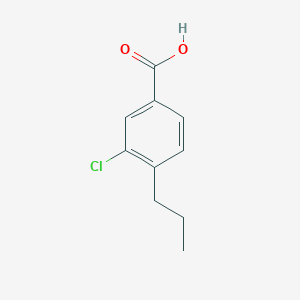


![N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine](/img/structure/B13972525.png)
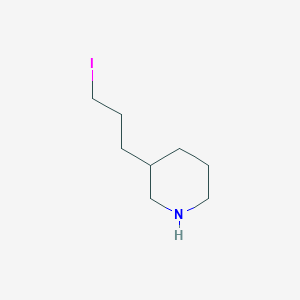
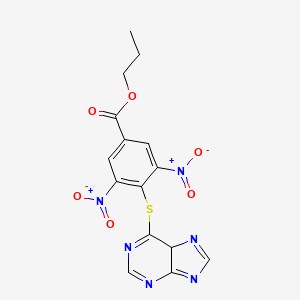
![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
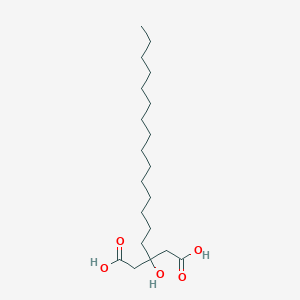
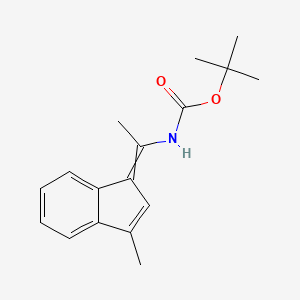
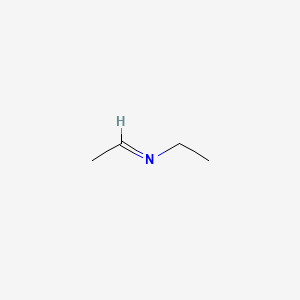
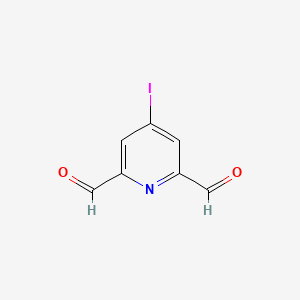
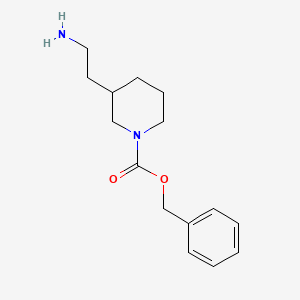
![(R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
